5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
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Overview
Description
Scientific Research Applications
5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . The primary targets of this compound are the cells that express this antigen, which are typically cancer cells . These antigens appear as clusters of glycopeptide repeating units .
Mode of Action
The STn Epitope N-Acetate interacts with its targets by binding to the cancer-associated carbohydrate antigens expressed on the surface of cancer cells . This interaction can trigger an immune response, making it a potential target for immunotherapy .
Biochemical Pathways
It is known that the presence of stn epitope n-acetate can alter the glycosylation patterns of cancer cells . This alteration can affect various cellular processes, including cell adhesion and metastatic spread .
Result of Action
The binding of STn Epitope N-Acetate to its target antigens on cancer cells can trigger an immune response . This can lead to the destruction of the cancer cells, thereby inhibiting the progression of the disease . Furthermore, the altered glycosylation patterns caused by STn Epitope N
Future Directions
The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .
Biochemical Analysis
Biochemical Properties
STn Epitope N-Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .
Cellular Effects
STn Epitope N-Acetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The expression of STn epitopes on β1 integrin alters epithelial cell phenotype, proliferation, and haptotaxis .
Molecular Mechanism
The molecular mechanism of STn Epitope N-Acetate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of STn Epitope N-Acetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
STn Epitope N-Acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of STn Epitope N-Acetate and any effects on its activity or function are not well known. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves a series of protection, deprotection, and glycosylation reactions. The process typically starts with diisopropylidene galactopyranose and sialic acid . The synthetic route includes the use of various protecting groups to ensure the selective formation of the desired glycosidic bonds.
Chemical Reactions Analysis
5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the carbohydrate moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include acids and bases that facilitate the replacement of functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is unique due to its specific glycosylation pattern. Similar compounds include:
Tn Antigen (Thomsen nouveau): GalNAcα-Ser/Thr
T Antigen (Thomsen-Friedenreich): Galβ1-3GalNAcα-Ser/Thr
Sialyl-T Antigen: Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr
These compounds share structural similarities but differ in their glycosylation patterns and biological roles. This compound’s unique sialylation makes it particularly significant in cancer research .
Properties
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCCEVOMHPMKD-JTEWIGCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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